Isopropyl Propyl Phthalate
Overview
Description
Phthalic acid, isopropyl propyl ester is a chemical compound with the molecular formula C14H18O4. It is an ester derivative of phthalic acid, which is widely used in various industrial applications. This compound is known for its role as a plasticizer, which helps to increase the flexibility and durability of plastic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthalic acid, isopropyl propyl ester can be synthesized through the esterification of phthalic anhydride with isopropyl alcohol and propyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of phthalic acid, isopropyl propyl ester involves large-scale esterification processes. The reactants, phthalic anhydride, isopropyl alcohol, and propyl alcohol, are mixed in the presence of an acid catalyst. The mixture is heated to a specific temperature and maintained under reflux conditions for several hours. The resulting ester is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Phthalic acid, isopropyl propyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield phthalic acid and the corresponding alcohols (isopropyl alcohol and propyl alcohol).
Transesterification: This reaction involves the exchange of the ester group with another alcohol, resulting in the formation of a different ester.
Oxidation: The ester can undergo oxidation reactions to form phthalic acid and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Transesterification: Alcohols, acid or base catalysts, heat.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Phthalic acid, isopropyl alcohol, propyl alcohol.
Transesterification: New esters depending on the alcohol used.
Oxidation: Phthalic acid and other oxidation products.
Scientific Research Applications
Phthalic acid, isopropyl propyl ester has several scientific research applications, including:
Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.
Biology: Studied for its potential effects on biological systems and its role as an environmental contaminant.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Widely used in the manufacturing of plastic products, coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of phthalic acid, isopropyl propyl ester primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility and durability of the material. In biological systems, it may interact with cellular membranes and proteins, potentially affecting cellular functions and signaling pathways.
Comparison with Similar Compounds
Phthalic acid, isopropyl propyl ester can be compared with other phthalic acid esters, such as:
- Diethyl phthalate
- Dimethyl phthalate
- Di-n-butyl phthalate
- Diisobutyl phthalate
Uniqueness
Phthalic acid, isopropyl propyl ester is unique due to its specific ester groups (isopropyl and propyl), which impart distinct physical and chemical properties compared to other phthalic acid esters. These properties make it suitable for specific applications where other esters may not be as effective.
Properties
IUPAC Name |
2-O-propan-2-yl 1-O-propyl benzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10(2)3/h5-8,10H,4,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNUUQDSEZYWTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1C(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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